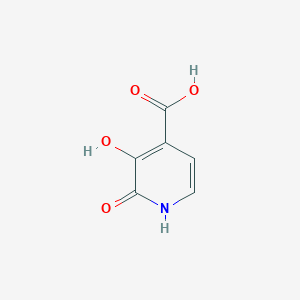

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Vue d'ensemble

Description

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a functionalized pyridine derivative.

Mécanisme D'action

Target of Action

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a functionalized pyridine derivative . Pyridine fragments are known to be present in biologically active molecules and have been associated with various targets. For instance, the 2-oxo-1,2-dihydropyridine-3-carboxamide moiety is a structural unit of formyl peptide receptor agonists used in the treatment of rheumatoid arthritis . Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of STING .

Mode of Action

It is known that compounds containing both carboxy and carboxamide functionalities at the 2-oxopyridine ring possess great biological activity potential .

Biochemical Pathways

For example, they have been identified as inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase , which are involved in cell division and growth.

Result of Action

Compounds with a similar structure have been associated with various biological activities, such as antimicrobial and cytotoxic activities .

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through a one-pot reaction. This involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction is typically carried out in an organic solvent in the presence of water for 1-5 minutes, leading to the formation of the desired product in good yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis method described above can be scaled up for industrial applications, ensuring efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Alkaline hydrolysis using sodium hydroxide is a common method to obtain this compound from its precursors.

Oxidation: The compound can undergo oxidation reactions under specific conditions, although detailed studies on this are limited.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.

Major Products: The major products formed from these reactions include various derivatives of 2-oxo-1,2-dihydropyridine, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

- 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester

- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester

Uniqueness: 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities and synthetic versatility. Its ability to act as an activator of STING and an inhibitor of CHK1 and ACC sets it apart from other similar compounds .

Propriétés

IUPAC Name |

3-hydroxy-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2,8H,(H,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXXNCFVWRLTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)

![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)

![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)

![2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)

![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)